Sulfo-Cy7 carboxylic acid

Description

Contextualization of Near-Infrared (NIR) Fluorescent Dyes in Contemporary Biomedical Sciences

Near-infrared (NIR) fluorescent dyes are a class of molecules that absorb and emit light in the NIR region of the electromagnetic spectrum, typically between 700 and 2500 nanometers. This spectral window is particularly advantageous for biomedical imaging because it minimizes interference from the natural absorbance and fluorescence of biological tissues, such as that from hemoglobin. acs.org The reduced background noise allows for deeper tissue penetration and higher sensitivity, making NIR dyes powerful tools for in vivo imaging and other advanced research applications. axispharm.comrsc.org

The utility of NIR dyes stems from their ability to be attached to various biomolecules, such as proteins, antibodies, and nucleic acids, without significantly altering their biological function. axispharm.cominvivochem.com This labeling enables the tracking and visualization of these molecules within complex biological systems. The development of water-soluble and photostable NIR dyes has further expanded their use in aqueous environments, which is crucial for most biological studies. axispharm.com

Strategic Importance of Sulfo-Cy7 Carboxylic Acid in Molecular and Cellular Investigations

This compound is a water-soluble, near-infrared fluorescent dye that has gained significant traction in molecular and cellular investigations. axispharm.comlumiprobe.com Its strategic importance lies in its distinct characteristics. The presence of sulfonate groups enhances its water solubility, making it highly suitable for use in aqueous biological environments. invivochem.commedchemexpress.com The carboxylic acid group provides a reactive handle for covalent attachment to primary amine groups on biomolecules, forming stable amide bonds. broadpharm.com

This dye exhibits a high molar extinction coefficient and a good quantum yield in the NIR range, resulting in bright fluorescent signals. lumiprobe.combroadpharm.com These properties, combined with its emission in the NIR spectrum, make it an excellent choice for a variety of applications, including:

In Vivo Imaging: Its ability to penetrate deep into tissues with minimal background fluorescence makes it ideal for whole-animal imaging studies. axispharm.com

Fluorescence Microscopy: It enables high-resolution imaging of cells and tissues. axispharm.com

Flow Cytometry: Its distinct spectral properties allow for precise cell sorting and analysis. axispharm.com

Bioconjugation: It can be efficiently attached to a wide range of biomolecules for targeted labeling. axispharm.cominvivochem.com

Molecular Probes: It is used in various bioanalytical assays to study molecular interactions. axispharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C37H43N2NaO8S2 | broadpharm.com |

| Molecular Weight | 730.9 g/mol | broadpharm.com |

| Excitation Maximum | ~740-750 nm | lumiprobe.combroadpharm.com |

| Emission Maximum | ~773 nm | lumiprobe.combroadpharm.com |

| Molar Extinction Coefficient | ~240,600 cm⁻¹M⁻¹ | lumiprobe.combroadpharm.com |

| Solubility | Water, DMSO, DMF | lumiprobe.combroadpharm.com |

Evolution and Current Trajectory of Research Utilizing this compound

The use of this compound in research has evolved significantly. Initially utilized as a general fluorescent marker, its applications have become increasingly sophisticated. axispharm.com Researchers have leveraged its properties to develop targeted imaging agents and probes for specific biological processes.

One area of active research involves the use of this compound in the development of hybrid imaging agents. For instance, it has been incorporated into multimodal probes that combine fluorescence imaging with other modalities like positron emission tomography (PET). nih.gov However, in some studies, Sulfo-Cy7 conjugates have shown higher lipophilicity compared to other cyanine (B1664457) dyes, which can affect their biodistribution and clearance from the body. nih.gov

Current research continues to explore new applications for this compound. Studies have investigated its use as a chemosensor for the detection of metal cations. uminho.ptresearchgate.net Furthermore, its role as a substrate for enzymes like horseradish peroxidase is being explored to develop novel biosensing assays. acs.org The ongoing development of bioconjugation techniques and the synthesis of new derivatives are expected to further expand the utility of this compound in cutting-edge biomedical research. rsc.org

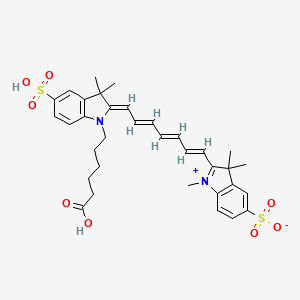

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H40N2O8S2 |

|---|---|

Molecular Weight |

668.8 g/mol |

IUPAC Name |

2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44) |

InChI Key |

BUJQQICVGXKLAD-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies of Sulfo Cy7 Carboxylic Acid

Established Synthetic Pathways for the Core Sulfo-Cy7 Structure

The synthesis of the Sulfo-Cy7 core, a heptamethine cyanine (B1664457) dye, is a multi-step process that has been refined to optimize yield and purity. The classical approach involves the condensation of two heterocyclic quaternary salts with a polymethine bridge precursor.

A common strategy begins with the synthesis of a key intermediate, an indoleninium-5-sulfonate, which is prepared from 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone (B44728) through a conventional Fisher indole (B1671886) synthesis. mdpi.com This intermediate is then quaternized through alkylation. mdpi.com For instance, reaction with 6-bromohexanoic acid introduces the carboxylic acid functionality. mdpi.com The final heptamethine cyanine structure is typically formed by reacting two equivalents of a quaternized indolenine derivative with a suitable seven-carbon chain precursor, such as a malonaldehyde derivative, under basic conditions. nih.gov

More recent methodologies have focused on creating unsymmetrical cyanine dyes by condensing two different quaternary indolenium moieties with a Schiff base derivative. rsc.org This allows for the introduction of different functional groups on either side of the cyanine core. Microwave-assisted solid-phase synthesis has further streamlined this process, enabling the efficient production of unsymmetrical cyanine dyes. rsc.org

Asymmetric Synthetic Approaches for Carboxylic Acid Functionalization

The introduction of a carboxylic acid group is a critical step in rendering Sulfo-Cy7 reactive towards amine-containing biomolecules. Asymmetric synthesis ensures that the carboxylic acid is positioned on one side of the dye molecule, preserving the other for potential further modifications or to minimize steric hindrance.

This is typically achieved by using a quaternizing agent that already contains a carboxylic acid, such as 6-bromohexanoic acid, to alkylate one of the indolenine precursors before the final condensation step to form the cyanine dye. mdpi.comacs.org This ensures the incorporation of a single carboxylic acid moiety at a specific position. The synthesis of asymmetrical cyanines often involves the condensation of a carboxy-functionalized indolium precursor with a different, non-functionalized hemicyanine intermediate. acs.orgnih.gov This modular approach allows for precise control over the final structure of the dye. nih.gov

Strategies for Introducing Sulfonate Moieties to Enhance Water Solubility

The poor water solubility of early cyanine dyes limited their biological applications. The introduction of sulfonate groups directly onto the aromatic rings of the indolenine heterocycles is a key strategy to overcome this limitation. nih.gov Sulfonation significantly increases the hydrophilicity of the dye, making it suitable for use in aqueous buffers without the need for organic co-solvents.

The sulfonation is typically carried out on the starting materials, such as using 4-hydrazinobenzenesulfonic acid in the initial Fisher indole synthesis to produce a sulfonated indolenine intermediate. mdpi.com This "bottom-up" approach ensures that the sulfonate groups are integrated into the core structure of the dye. The presence of these negatively charged sulfonate groups not only improves water solubility but can also reduce the tendency of the dye molecules to aggregate in aqueous solutions, which can otherwise lead to fluorescence quenching. biotium.com

Targeted Derivatization for Enhanced Research Utility

To expand the functionality of Sulfo-Cy7 carboxylic acid beyond a simple fluorescent label, various derivatization strategies have been developed. These modifications enable covalent attachment to a wider range of biomolecules and facilitate advanced applications like click chemistry. nih.gov

Synthesis of Activated Esters (e.g., NHS Esters) for Amine Bioconjugation

The carboxylic acid group of Sulfo-Cy7 is often converted into a more reactive form to facilitate efficient conjugation to primary amines on proteins and other biomolecules. The most common activated ester is the N-hydroxysuccinimide (NHS) ester.

The synthesis of Sulfo-Cy7 NHS ester involves the reaction of this compound with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction is typically performed in an organic solvent like dimethylformamide (DMF). The resulting NHS ester is highly reactive towards primary amines, forming a stable amide bond and releasing NHS as a byproduct. This straightforward and efficient conjugation chemistry is a cornerstone of its use in bioconjugation.

Development of Click Chemistry Compatible Derivatives (Alkynes, Azides, Tetrazines)

Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. To leverage this, Sulfo-Cy7 derivatives bearing click-compatible functional groups have been synthesized.

These derivatives are often created by modifying the quaternizing agent used in the initial synthesis. For example, by using an alkyne- or azide-containing alkylating agent, a terminal alkyne or azide (B81097) group can be incorporated into the cyanine dye structure. rsc.org These functionalized dyes can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. rsc.org Similarly, tetrazine-functionalized Sulfo-Cy7 derivatives can be prepared for use in inverse-electron-demand Diels-Alder reactions with strained alkenes. nih.gov

Preparation of Maleimide (B117702) Conjugates for Thiol Labeling

In addition to targeting amines, another important functional group for bioconjugation is the thiol group found in cysteine residues of proteins. To enable thiol-specific labeling, Sulfo-Cy7 maleimide derivatives are prepared.

The synthesis of these conjugates typically involves linking a maleimide moiety to the carboxylic acid of Sulfo-Cy7 via a spacer. This can be achieved by first reacting the carboxylic acid with an amino-functionalized maleimide derivative. The maleimide group is highly reactive towards thiols, forming a stable thioether bond. This allows for the specific labeling of cysteine residues, providing a complementary approach to the amine-reactive NHS esters. nih.gov

Methodologies for Chemical Characterization and Purity Assessment in Research Synthesis

The robust chemical characterization and stringent purity assessment of newly synthesized this compound and its derivatives are paramount to ensure their suitability for downstream applications. A suite of analytical techniques is employed to confirm the chemical identity, structural integrity, and purity of these cyanine dyes. These methodologies are critical for verifying the success of the synthesis and for identifying any potential impurities that could interfere with experimental outcomes.

A combination of spectroscopic and chromatographic methods is typically utilized to provide a comprehensive analysis of the compound. These techniques offer complementary information, allowing for a thorough evaluation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex dyes like this compound. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to provide detailed information about the molecular structure. acs.org

¹H NMR spectroscopy provides information on the number and types of protons in a molecule and their chemical environment. For cyanine dyes, characteristic signals in the ¹H NMR spectrum can confirm the presence of key structural motifs. mdpi.com For instance, the protons in the polymethine chain and the aromatic rings of the indolenine nuclei exhibit distinct chemical shifts. mdpi.com The integration of these signals can provide quantitative information about the relative number of protons, aiding in structural verification. In some cases, signal broadening may occur at room temperature, which can be resolved by acquiring the spectrum at an elevated temperature. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. Together, ¹H and ¹³C NMR data allow for a detailed assignment of the atoms within the this compound structure. acs.orgnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of the synthesized dye and for confirming its elemental composition. acs.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. acs.orgnih.gov

LC-MS is particularly powerful as it combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection sensitivity and specificity of mass spectrometry. acs.org This allows for the analysis of individual components in a mixture, making it an excellent method for both identification and purity assessment. The mass spectrum will show a molecular ion peak corresponding to the mass of the this compound, and the fragmentation pattern can provide further structural information. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of the compound. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. nih.govuelandy.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the dye is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. nih.gov

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. xarxbio.com A high purity level, often greater than 95%, is desirable for most research applications. nih.govaxispharm.com The retention time (tR) of the dye under specific HPLC conditions is a characteristic property that can be used for identification. nih.gov Analytical HPLC is used for purity determination, while preparative HPLC can be used to purify the compound. nih.govnih.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in the compound. hodoodo.commedkoo.com The experimentally determined elemental composition is compared with the theoretical values calculated from the chemical formula of this compound. A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized dye. hodoodo.commedkoo.com

Interactive Data Tables

The following tables summarize the key analytical parameters used for the characterization and purity assessment of this compound.

Photophysical Principles and Spectroscopic Applications of Sulfo Cy7 Carboxylic Acid

Fundamental Principles of Cyanine (B1664457) Dye Fluorescence and Near-Infrared Emission

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain of conjugated double bonds. The length of this chain and the nature of the heterocyclic groups are primary determinants of the dye's absorption and emission wavelengths. researchgate.netlumiprobe.com

The process of fluorescence in cyanine dyes, as in other fluorophores, can be illustrated using a Jablonski diagram. researchgate.netresearchgate.netfluorofinder.com Upon absorbing a photon of light, a molecule is elevated from its electronic ground state (S₀) to an excited singlet state (S₁). This process is very fast, occurring on the order of femtoseconds. From the excited state, the molecule can return to the ground state through several pathways. Radiative decay involves the emission of a photon, which is observed as fluorescence. nih.gov This emission occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. fluorofinder.com

Alternatively, the molecule can undergo non-radiative decay, where the excitation energy is dissipated as heat through processes like internal conversion and vibrational relaxation. nih.gov Another non-radiative pathway is intersystem crossing to a long-lived triplet state (T₁), which can lead to photobleaching or blinking. nih.govnih.gov

A key characteristic of many cyanine dyes is their ability to undergo cis-trans isomerization around the double bonds of the polymethine chain in the excited state. nih.gov This isomerization provides an efficient non-radiative decay pathway that competes with fluorescence, often leading to a lower fluorescence quantum yield. nih.govcambridge.org The efficiency of this process is highly dependent on factors such as the viscosity of the solvent and the presence of bulky substituents that can sterically hinder the rotation. cambridge.org

The emission in the near-infrared (NIR) region, typically between 700 and 1700 nm, is a hallmark of cyanine dyes with extended polymethine chains, such as heptamethine cyanines. researchgate.netresearchgate.netnih.gov The delocalized π-electron system across the long conjugated chain lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This reduced energy gap corresponds to absorption and emission of lower energy, longer wavelength light, pushing the fluorescence into the NIR spectrum. The ability to tune the absorption and emission wavelengths by modifying the length of the polymethine chain is a significant advantage of cyanine dyes. researchgate.net Some cyanine dyes can even exhibit an emission tail extending into the NIR-II window (1000-1700 nm), which is particularly valuable for deep-tissue bioimaging due to reduced light scattering and tissue autofluorescence. researchgate.netrsc.org

Spectroscopic Characteristics of Sulfo-Cy7 Carboxylic Acid in Aqueous Environments

This compound is a heptamethine cyanine dye, a class of molecules known for their applications as fluorescent probes, particularly in the near-infrared (NIR) spectrum. nih.govmdpi.com Its structure includes two indolenine rings connected by a seven-carbon polymethine chain, with the addition of sulfonate groups to enhance water solubility and a carboxylic acid group for conjugation to biomolecules. lumiprobe.com

Influence of Solvent and Conjugation on Spectral Properties

The spectroscopic properties of cyanine dyes, including this compound, are significantly influenced by the surrounding solvent environment. nih.gov In general, the fluorescence lifetime of polymethine dyes tends to increase as the solvent polarity decreases. nih.gov This is because polar solvents can stabilize the excited state, facilitating non-radiative decay pathways and thus reducing fluorescence.

The phenomenon of aggregation is a critical consideration for cyanine dyes in aqueous solutions. Due to their planar aromatic structures, these dyes have a tendency to form non-fluorescent H-aggregates. However, the sulfonate groups on Sulfo-Cy7 help to mitigate this aggregation in water, promoting the monomeric, fluorescent form.

Conjugation of this compound to biomolecules, such as proteins or antibodies, can lead to notable changes in its spectral properties. This is often due to alterations in the local microenvironment of the dye. For instance, binding to a hydrophobic pocket within a protein can shield the dye from the aqueous environment, leading to an increase in fluorescence quantum yield and lifetime. rsc.org The interaction with biomolecules can also restrict the conformational flexibility of the cyanine dye, reducing non-radiative decay through isomerization and further enhancing fluorescence. cambridge.org

Considerations for Photostability and Quantum Yield in Research Probes

The utility of a fluorescent probe is heavily dependent on its photostability and quantum yield. The quantum yield (Φ) is a measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. For cyanine dyes, the quantum yield is often limited by competing non-radiative decay processes, particularly cis-trans photoisomerization of the polymethine chain. nih.govcambridge.org

Photostability, or the resistance to photobleaching, is another crucial parameter. The primary mechanism of photobleaching for cyanine dyes involves the reaction of the excited triplet state with molecular oxygen to produce reactive oxygen species (ROS). nih.govnih.gov These ROS can then chemically degrade the dye, leading to a loss of fluorescence.

Strategies to improve the photostability and quantum yield of cyanine dyes like Sulfo-Cy7 include:

Molecular Scaffolding: Incorporating rigidifying elements into the polymethine chain can restrict isomerization, thereby increasing the quantum yield. rsc.orgacs.org

Chemical Environment: The addition of reducing and oxidizing agents to the imaging buffer can help to rapidly return the dye from the dark triplet state to the fluorescent ground state, minimizing both blinking and photobleaching. nih.gov

Conjugation: As mentioned, conjugation to macromolecules can enhance fluorescence by providing a more rigid and protected environment. rsc.org

Advanced Spectroscopic Techniques for Analyzing Sulfo-Cy7 Conjugates in Research

The unique photophysical properties of Sulfo-Cy7 and its conjugates necessitate the use of advanced spectroscopic techniques for their characterization and application in research.

Fluorescence Lifetime Imaging Microscopy (FLIM) Considerations

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the fluorescence lifetime of a fluorophore at each pixel of an image, providing information about the local environment of the probe. The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.

For Sulfo-Cy7 conjugates, FLIM can be used to:

Probe the Local Environment: The fluorescence lifetime of cyanine dyes is sensitive to factors such as solvent polarity, viscosity, and binding to macromolecules. nih.gov Changes in the lifetime of Sulfo-Cy7 can therefore indicate its binding to a target molecule or changes in the cellular microenvironment.

Distinguish between Bound and Unbound Probes: Unbound Sulfo-Cy7 in an aqueous environment will have a different, typically shorter, fluorescence lifetime compared to the dye when it is conjugated to a protein or other biomolecule. nih.gov FLIM can thus be used to visualize and quantify the extent of probe binding.

Monitor Förster Resonance Energy Transfer (FRET): FLIM is a robust method for measuring FRET, a process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. If Sulfo-Cy7 acts as a FRET donor, its fluorescence lifetime will decrease in the presence of an acceptor, allowing for the study of molecular interactions.

Heptamethine cyanine dyes generally exhibit longer fluorescence lifetimes compared to trimethine or pentamethine dyes. nih.gov The typical fluorescence lifetime of cyanine fluorophores is less than one nanosecond. researchgate.net

Quantitative Fluorescence Analysis in Solution and Cellular Contexts

Accurate quantification of fluorescence from Sulfo-Cy7 conjugates is essential for many research applications. This can be achieved through various methods, both in solution and within cellular contexts.

In Solution:

Spectrofluorometry: A standard spectrofluorometer can be used to measure the fluorescence intensity of Sulfo-Cy7 conjugates in solution. By creating a standard curve with known concentrations of the dye, the concentration of an unknown sample can be determined. It is crucial to control for environmental factors that can affect fluorescence, such as solvent, pH, and temperature.

Quantum Yield Determination: The fluorescence quantum yield of Sulfo-Cy7 conjugates can be measured relative to a standard fluorophore with a known quantum yield. This provides a quantitative measure of the probe's brightness.

In Cellular Contexts:

Quantitative Confocal Microscopy: Confocal microscopy can be used to acquire high-resolution images of cells labeled with Sulfo-Cy7 conjugates. By carefully controlling imaging parameters (e.g., laser power, detector gain) and using appropriate calibration standards, the fluorescence intensity in different cellular compartments can be quantified.

Flow Cytometry: This technique allows for the rapid quantitative analysis of fluorescence in a large population of single cells. Cells labeled with Sulfo-Cy7 conjugates can be passed through a laser beam, and the emitted fluorescence is detected and quantified, providing data on the distribution of the probe within the cell population.

When performing quantitative fluorescence analysis, it is important to account for potential artifacts such as photobleaching, background fluorescence, and spectral bleed-through from other fluorophores in multicolor experiments.

Bioconjugation Chemistry and Design Principles for Sulfo Cy7 Carboxylic Acid Probes

Amide Bond Formation via Carboxylic Acid Activation for Biomolecule Labeling

The carboxylic acid moiety of Sulfo-Cy7 does not directly react with amines on biomolecules. Instead, it requires activation to a more reactive form to facilitate the formation of a stable amide bond. This is a cornerstone of its use in labeling proteins, antibodies, and other amine-containing molecules. axispharm.comabmole.com

A common and highly effective method for activating the carboxylic acid is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). researchgate.net EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.com While this intermediate can react with a primary amine, it is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid. thermofisher.com

To enhance the efficiency and stability of the labeling reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture. thermofisher.comthermofisher.com These reagents react with the O-acylisourea intermediate to form a more stable NHS or Sulfo-NHS ester. thermofisher.comthermofisher.com This semi-stable ester is then capable of reacting efficiently with primary amines (such as the ε-amine of lysine (B10760008) residues in proteins) at physiological pH to form a stable amide linkage. thermofisher.com The use of Sulfo-NHS is particularly advantageous as it increases the water solubility of the activated dye. thermofisher.com The activation reaction with EDC and Sulfo-NHS is most efficient at a pH range of 4.5-7.2, while the subsequent reaction with amines is optimal at a pH of 7-8. thermofisher.com

Alternatively, pre-activated esters of Sulfo-Cy7, such as Sulfo-Cy7 NHS ester, are commercially available. antibodies.comlumiprobe.comaxispharm.com These reagents simplify the labeling process by eliminating the need for the initial activation step, allowing for a direct one-step conjugation to the biomolecule. lumiprobe.commedchemexpress.com

A study detailing the development of targeted hybrid imaging probes utilized 1-H-benzotriazolium 1-[bis(dimethylamino)methylene]-hexafluorophosphate (3-), N-oxide (HATU) to activate the carboxylic acid of Sulfo-Cy7 for conjugation to a chelator. nih.gov

Table 1: Common Reagents for Sulfo-Cy7 Carboxylic Acid Activation

| Reagent | Function | Key Features |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxylic acids to form O-acylisourea intermediates. thermofisher.com | Water-soluble carbodiimide (B86325). thermofisher.com |

| NHS (N-hydroxysuccinimide) | Stabilizes the activated carboxyl group by forming an NHS ester. thermofisher.com | Increases coupling efficiency. thermofisher.com |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Water-soluble version of NHS, forms a stable, amine-reactive Sulfo-NHS ester. thermofisher.com | Preserves or increases the water solubility of the molecule. thermofisher.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A peptide coupling agent used for in situ activation of carboxylic acids. nih.gov | Enables efficient amide bond formation. nih.gov |

Strategic Linker Design for Optimizing Probe Performance

The linker connecting Sulfo-Cy7 to a biomolecule is a critical component that can significantly influence the properties and performance of the resulting probe. The design of the linker can be tailored to either provide a stable, long-lasting connection or to allow for conditional release of the dye under specific biological conditions.

Non-Cleavable Linkers for Stable Conjugates

For applications requiring the fluorescent label to remain permanently attached to the target biomolecule, non-cleavable linkers are employed. medchemexpress.com These linkers are designed to be robust and resist degradation under physiological conditions, ensuring that the fluorescent signal remains associated with the biomolecule of interest throughout the experiment. acs.org This is particularly important for long-term tracking studies and in vivo imaging where probe stability is paramount. acs.org An example of a non-cleavable linkage is the thioether bond formed in some antibody-drug conjugates. acs.org While not directly involving the carboxylic acid of Sulfo-Cy7, this principle of stability is crucial in probe design. The amide bond formed via the activated carboxylic acid of Sulfo-Cy7 itself serves as a stable, non-cleavable linkage under most biological conditions. broadpharm.com

Cleavable Linkers for Conditional Release in Research

In contrast to non-cleavable linkers, cleavable linkers are designed to break under specific environmental triggers, leading to the release of the conjugated molecule. This strategy is widely used in the development of "smart" probes and drug delivery systems. acs.org For instance, linkers can be designed to be sensitive to the acidic microenvironment of tumors or to the presence of specific enzymes that are overexpressed in diseased tissues. acs.org

Research into conditional antimicrobial therapeutics has utilized cleavable linkers that are substrates for proteases found in infected tissues. mit.edu While this specific study focused on a different payload, the principle can be applied to Sulfo-Cy7 probes. For example, a linker could be designed to be cleaved by enzymes present at a site of interest, leading to the localized release and potential accumulation of the Sulfo-Cy7 dye. This approach can be valuable for certain diagnostic and research applications where a change in fluorescence upon cleavage provides a signal of enzymatic activity.

Conjugation to Diverse Biomolecules for Research Applications

The versatility of this compound's conjugation chemistry allows for its attachment to a broad range of biomolecules, enabling a wide variety of research applications. axispharm.commedchemexpress.com

Antibody and Protein Labeling Methodologies

Antibodies and other proteins are frequently labeled with Sulfo-Cy7 for use in applications such as in vivo imaging, fluorescence microscopy, and flow cytometry. axispharm.com The most common method for labeling proteins involves the reaction of activated this compound (or its NHS ester) with the primary amines on the protein surface, primarily the ε-amino groups of lysine residues. researchgate.net

For optimal labeling, the protein solution should be at a pH of 8.5 ± 0.5, as a pH below 8.0 can reduce labeling efficiency. researchgate.net It is also crucial that the protein buffer is free of primary amines, such as Tris or glycine, which would compete with the protein for reaction with the activated dye. researchgate.net The concentration of the protein is also a factor, with a recommended range of 2-10 mg/mL for efficient labeling. researchgate.net After the labeling reaction, the unconjugated dye is typically removed through purification methods like gel filtration (e.g., Sephadex G-25). researchgate.net

Table 2: Key Parameters for Sulfo-Cy7 Labeling of Proteins

| Parameter | Recommended Condition | Rationale |

| pH | 8.5 ± 0.5 researchgate.net | Ensures primary amines are deprotonated and available for reaction. researchgate.net |

| Buffer Composition | Free of primary amines (e.g., Tris, glycine). researchgate.net | Prevents competition with the target protein for the activated dye. researchgate.net |

| Protein Concentration | 2-10 mg/mL researchgate.net | Higher concentrations can improve labeling efficiency. researchgate.net |

Nucleic Acid Conjugation Strategies

Sulfo-Cy7 can also be conjugated to nucleic acids (DNA and RNA) for use in applications like microarrays. axispharm.com The strategies for nucleic acid labeling often involve modifying the nucleic acid to incorporate a reactive group that can then be coupled to the activated this compound. For instance, amino-modified oligonucleotides can be synthesized, which contain a primary amine that can react with Sulfo-Cy7 NHS ester to form a stable amide bond. This allows for the site-specific labeling of nucleic acid probes for various detection and imaging applications. axispharm.comabmole.com

Peptide and Small Molecule Functionalization

The functionalization of peptides and small molecules with this compound is a critical process for developing targeted near-infrared (NIR) probes for biomedical imaging and diagnostics. The carboxylic acid group on the Sulfo-Cy7 molecule serves as a versatile handle for covalent attachment to various functional groups on the targeting moiety, most commonly primary amines.

A prevalent method for this conjugation involves the in situ activation of the carboxylic acid. This is often achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous solvent such as dimethylformamide (DMF). nih.gov Once activated, the Sulfo-Cy7 can be efficiently reacted with a primary amine on the peptide or small molecule, often in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), to form a stable amide bond. nih.gov

This strategy has been successfully employed in the development of hybrid imaging agents. For instance, this compound has been conjugated to the amino-functionalized chelator Fusarinine C (FSC), which was then further functionalized with peptide targeting vectors. nih.gov In one such study, researchers developed divalent hybrid imaging agents by first conjugating the activated Sulfo-Cy7 to an amino group on an iron-complexed FSC scaffold. Subsequently, after demetalation, peptide targeting vectors—a minigastrin analogue (MG11) and a cyclic RGD peptide—were attached to the scaffold. nih.gov The final products, Sulfo-Cy7-FSC-MG and Sulfo-Cy7-FSC-RGD, were obtained in good yields (>50%) and purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

The success of these conjugations was confirmed through MALDI-TOF mass spectrometry, and the chemical purity was assessed by analytical RP-HPLC. nih.gov These functionalized peptide probes demonstrated high receptor affinity and specific cellular uptake, validating the conjugation strategy for creating effective, targeted imaging agents. nih.govacs.org

| Conjugate | Target Receptor | Targeting Peptide | IC50 Value (nM) | Cell Line | Specific Cell Uptake (% of total activity) |

|---|---|---|---|---|---|

| Sulfo-Cy7-FSC-MG | CCK2R | Minigastrin analogue (MG11) | 2.68 ± 0.53 | A431-CCK2R | 8.75 ± 1.32% (2h, radiolabeled) |

| Sulfo-Cy7-FSC-RGD | Integrin αvβ3 | Cyclic RGD | 0.81 ± 0.19 | M21 (αvβ3 positive) | 4.41 ± 1.17% (2h, radiolabeled) |

Impact of Conjugation on this compound Photophysical Properties and Research Performance

The act of conjugating this compound to a biomolecule can significantly alter its photophysical properties and, consequently, its performance in research applications. These alterations stem from changes in the local microenvironment of the dye, including polarity, viscosity, and steric hindrance, as well as direct chemical interactions with the conjugation linker or the target molecule. acs.orgbohrium.com

One of the key considerations is the dye's fluorescence quantum yield. In some applications, conjugation can lead to quenching effects. For example, when Sulfo-Cy7 was paired with Sulfo-Cy5 in a doubly labeled ATP analogue to create a FRET (Förster Resonance Energy Transfer) probe, the resulting conjugate displayed almost no acceptor fluorescence from the Sulfo-Cy7. d-nb.info This was attributed to a low intrinsic fluorescence quantum yield and additional quenching effects within the non-cleaved probe, rendering it unsuitable as a ratiometric FRET probe. d-nb.info

Furthermore, conjugation can impact the hydrophilicity and pharmacokinetic properties of the resulting probe. In a study developing hybrid imaging agents, a Sulfo-Cy7 conjugate was found to be the most lipophilic compared to its Sulfo-Cy5 and IRDye800CW counterparts. nih.gov This increased lipophilicity resulted in suboptimal in vivo properties, including higher retention in various organs, which led to its exclusion from further imaging studies. nih.gov

The choice of conjugation chemistry itself is a critical factor. Research has shown that the type of linker used to attach a cyanine (B1664457) dye to a biomolecule can dramatically affect its photostability. For instance, maleimide-thiol conjugation, a common method for labeling proteins at cysteine residues, can accelerate the photobleaching of cyanine dyes compared to NHS-amine linkages. bohrium.com This thioether-induced bleaching can reduce the total number of photons emitted before the dye photobleaches, limiting its utility in demanding applications like single-molecule imaging. bohrium.com

The local environment imposed by the conjugate also influences complex photodynamic behaviors like photoisomerization. Sulfo-Cy7 is known to form a red-shifted photoisomer upon excitation, and the kinetics of this process are highly dependent on environmental conditions such as viscosity and polarity. acs.org The attachment to a large biomolecule can create steric constraints that alter these photodynamics, potentially impacting the dye's spectral signature and performance in super-resolution microscopy or as an environmental sensor. acs.org

| Conjugate System | Observation | Impact on Performance | Reference |

|---|---|---|---|

| Sulfo-Cy7-based FRET probe (with Sulfo-Cy5) | Low fluorescence quantum yield and quenching effects. | Rendered the probe non-useful for ratiometric FRET analysis. | d-nb.info |

| 68Ga-labeled SulfoCy7-MAFC-PEG5-Tz | Highest lipophilicity (logD = -1.92) compared to Sulfo-Cy5 and IRDye800CW versions. | Showed suboptimal in vivo properties and was not pursued for further imaging studies. | nih.gov |

| General Cyanine-Thiol Conjugates | Maleimide-thiol (Mal-S) linkers can accelerate cyanine dye photobleaching. | Reduces the photon budget and limits observation times in single-molecule studies. | bohrium.com |

| Free Sulfo-Cy7 (SCy7) | Formation of a red-emissive photoisomer is dependent on local environmental viscosity and polarity. | Conjugation can alter these kinetics, affecting spectral properties and utility as an environmental sensor. | acs.org |

Applications of Sulfo Cy7 Carboxylic Acid in Molecular and Cellular Research Systems

Utilization in In Vitro Fluorescent Assays and Detection Platforms

The superior spectral characteristics of Sulfo-Cy7 make it an ideal fluorophore for developing sensitive and robust in vitro assays. The high water solubility conferred by its sulfonate groups prevents aggregation of labeled biomolecules, ensuring reliable and reproducible assay performance.

In high-throughput screening (HTS), Sulfo-Cy7 carboxylic acid is used to develop assays for identifying modulators of molecular interactions, such as protein-protein or protein-ligand binding. One common format is the fluorescence polarization (FP) assay. In this setup, a smaller molecule (e.g., a peptide or small protein) is labeled with Sulfo-Cy7. When this labeled molecule is unbound and tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger partner molecule, its rotational diffusion slows significantly, resulting in a higher degree of polarization in the emitted fluorescence.

A typical HTS campaign might screen for inhibitors of a specific protein-protein interaction. Protein A would be labeled with Sulfo-Cy7 (derived from the carboxylic acid precursor), and its binding to the larger Protein B would be measured. The addition of a compound from a chemical library that successfully disrupts this interaction would cause a decrease in fluorescence polarization, providing a clear signal for a "hit." The NIR fluorescence of Sulfo-Cy7 is critical here, as it reduces false positives that can arise from fluorescent compounds within the screening library.

Table 1: Example of a Sulfo-Cy7-Based Fluorescence Polarization HTS Assay

| Parameter | Description | Example |

|---|---|---|

| Assay Principle | Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent molecule upon binding. |

| Labeled Molecule | Sulfo-Cy7 conjugated to a peptide ligand | Peptide X-Sulfo-Cy7 |

| Target Molecule | A larger protein receptor | Receptor Y |

| Assay Readout | Millipolarization units (mP) | High mP indicates binding; Low mP indicates no binding or inhibition. |

| Screening Goal | Identify small molecule inhibitors | Compounds that decrease the mP signal of the Peptide X-Receptor Y complex. |

This compound is a key component in the design of fluorogenic substrates for monitoring enzyme activity, particularly for proteases and kinases. A common strategy involves Fluorescence Resonance Energy Transfer (FRET). A peptide substrate is synthesized containing the specific recognition sequence for the enzyme of interest. Sulfo-Cy7 is attached to one end of the peptide, and a suitable quencher molecule is attached to the other.

In the intact substrate, the proximity of the quencher to the Sulfo-Cy7 dye suppresses its fluorescence. When the enzyme cleaves the peptide at the recognition site, Sulfo-Cy7 is separated from the quencher, leading to a significant, time-dependent increase in fluorescence intensity. The rate of this "turn-on" fluorescence is directly proportional to the enzyme's catalytic activity. This method allows for continuous, real-time monitoring of enzyme kinetics and is highly amenable to inhibitor screening.

Table 2: Design of a FRET-Based Protease Assay Using Sulfo-Cy7

| Component | Role | Example |

|---|---|---|

| Fluorophore | Signal Reporter | Sulfo-Cy7 (conjugated via its carboxylic acid) |

| Quencher | Signal Suppressor | A dark quencher like QSY® 21 |

| Substrate | Enzyme-specific recognition element | A peptide with a specific protease cleavage site (e.g., GDEVD for Caspase-3) |

| Mechanism | FRET | Fluorescence is quenched in the intact substrate. |

| Detection | Fluorescence "Turn-On" | Cleavage separates fluorophore and quencher, restoring Sulfo-Cy7 fluorescence. |

The reactivity of this compound allows for its incorporation into sophisticated biosensors designed to detect specific analytes like metal ions, metabolites, or disease biomarkers. These biosensors often pair Sulfo-Cy7 with a specific recognition element, such as a DNA aptamer or an antibody fragment.

For example, a biosensor for a target protein could be constructed using a DNA aptamer that undergoes a significant conformational change upon binding its target. The aptamer is labeled with Sulfo-Cy7 at one position and a quencher at another. In the absence of the target, the aptamer exists in a conformation where the dye and quencher are close, resulting in low fluorescence. When the target protein binds, the aptamer refolds, physically separating the Sulfo-Cy7 from the quencher and producing a strong fluorescent signal. The high quantum yield of Sulfo-Cy7 in the NIR region ensures high sensitivity for detecting low concentrations of the analyte.

Applications in Cellular Imaging and Analysis

For cellular imaging, the primary advantage of Sulfo-Cy7 is its NIR emission, which circumvents the strong autofluorescence from cellular components like flavins and NADH, leading to exceptionally high signal-to-noise ratios. This allows for clear visualization of labeled structures against a dark background.

This compound is used to create probes for tracking the movement and fate of biomolecules in living cells. By conjugating the dye to ligands, antibodies, or nanobodies, researchers can follow dynamic cellular processes such as receptor trafficking, endocytosis, and protein translocation in real time.

A classic application is monitoring the internalization of a cell-surface receptor. An antibody or ligand specific to the receptor of interest is labeled with Sulfo-Cy7. After introducing the labeled probe to live cells, time-lapse confocal or widefield fluorescence microscopy can be used to visualize the initial binding of the probe to the plasma membrane, followed by its clustering and internalization into endocytic vesicles. The photostability of Sulfo-Cy7 allows for prolonged imaging sessions required to capture these often slow biological events without significant signal loss.

Table 3: Experimental Parameters for Live-Cell Receptor Tracking with Sulfo-Cy7

| Parameter | Description |

|---|---|

| Probe | Sulfo-Cy7 conjugated to an anti-EGFR antibody. |

| Cell Line | A549 cells (expressing Epidermal Growth Factor Receptor, EGFR). |

| Imaging Modality | Live-cell confocal microscopy. |

| Excitation/Emission | ~750 nm / ~775 nm. |

| Observed Process | Time-dependent movement of fluorescence from the cell membrane to intracellular puncta (endosomes). |

| Research Goal | To quantify the rate and pathway of EGFR internalization upon antibody binding. |

Targeted labeling of specific organelles and subcellular structures is a cornerstone of cell biology. This compound serves as the fluorescent tag for probes that provide high-contrast visualization of these components. The dye is first activated and then conjugated to a molecule with high affinity for the desired structure.

For instance, to visualize the actin cytoskeleton, Sulfo-Cy7 is conjugated to phalloidin, a toxin that binds specifically to F-actin filaments. To label mitochondria, the dye can be conjugated to an antibody against a mitochondrial outer membrane protein like TOM20. Because Sulfo-Cy7 is membrane-impermeable, antibody-based labeling of intracellular targets requires cell fixation and permeabilization. The resulting NIR fluorescence provides sharp, clear images of the target structure, making Sulfo-Cy7 probes excellent tools for high-resolution microscopy and colocalization studies with other visible-spectrum fluorophores.

Table 4: Examples of Sulfo-Cy7 Probes for Cellular Structures

| Cellular Target | Targeting Moiety | Conjugated Probe | Application |

|---|---|---|---|

| Actin Filaments | Phalloidin | Sulfo-Cy7-Phalloidin | Visualization of the cytoskeleton in fixed cells. |

| Mitochondria | Antibody to TOM20 | Sulfo-Cy7-anti-TOM20 | High-contrast imaging of the mitochondrial network in fixed, permeabilized cells. |

| Cell Surface Glycans | Wheat Germ Agglutinin (WGA) | Sulfo-Cy7-WGA | Staining of the plasma membrane and Golgi apparatus. |

| Specific Receptors | Monoclonal Antibody | Sulfo-Cy7-Antibody | Targeted labeling of a specific protein on the cell surface or inside the cell. |

Flow Cytometry and Cell Sorting Methodologies

The distinct spectral properties of Sulfo-Cy7 make it a valuable reagent in flow cytometry and cell sorting. axispharm.comaxispharm.com Emitting in the near-infrared range, its signal can be readily distinguished from other commonly used fluorophores, enabling multicolor analysis of cell populations. axispharm.comthermofisher.com This allows researchers to simultaneously identify and quantify multiple cell surface markers or intracellular targets.

In flow cytometry, cells are labeled with antibodies or other targeting molecules that have been conjugated to fluorescent dyes. As the cells pass through the cytometer's laser, the fluorophores are excited and emit light at their specific wavelengths. Detectors capture this emitted light, allowing for the identification and enumeration of cells based on their fluorescent signature. The use of Sulfo-Cy7 and its derivatives in this context facilitates precise cell analysis and sorting for further downstream applications. axispharm.com

Role in Developing Molecular Probes for Targeted Research

The carboxylic acid group on Sulfo-Cy7 allows for its covalent attachment to a wide range of biomolecules, creating fluorescently labeled probes for targeted research. axispharm.comaxispharm.com This process typically involves the activation of the carboxylic acid to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on the target molecule to form a stable amide bond. nih.gov

Immunofluorescence Research with Antibody Conjugates

A primary application of this compound is in the creation of fluorescently labeled antibodies for immunofluorescence. creative-diagnostics.commedchemexpress.com By conjugating Sulfo-Cy7 to a primary or secondary antibody, researchers can visualize the location and distribution of specific proteins within cells and tissues. The high water solubility of the sulfonated dye is particularly advantageous in this context, as it allows for labeling in aqueous environments without denaturing sensitive proteins like antibodies. creative-diagnostics.comapexbt.com

These antibody conjugates are used in a variety of immunofluorescence techniques, including:

Immunohistochemistry (IHC): Staining of tissue sections to visualize the spatial distribution of target antigens. broadpharm.com

Immunocytochemistry (ICC): Staining of cultured cells to observe protein localization at the subcellular level. broadpharm.com

The near-infrared fluorescence of Sulfo-Cy7 offers the benefit of deep tissue penetration and reduced background autofluorescence, leading to improved signal-to-noise ratios in imaging experiments. nih.govrsc.org

Nucleic Acid Hybridization Probes for Genetic Analysis

This compound can also be incorporated into nucleic acid probes for use in various genetic analysis techniques. axispharm.comaxispharm.com These probes, which are short sequences of DNA or RNA complementary to a target sequence, can be labeled with Sulfo-Cy7 to enable their detection. Applications include:

Fluorescence In Situ Hybridization (FISH): A technique used to visualize the location of specific DNA sequences on chromosomes or in the nucleus. broadpharm.com Labeled probes bind to their complementary sequences, allowing for the identification and localization of genes or chromosomal abnormalities.

Microarrays: Sulfo-Cy7 labeled nucleic acids can be used to probe microarrays, enabling the simultaneous analysis of thousands of genes.

The ability to label nucleic acids with Sulfo-Cy7 provides a sensitive and specific method for studying gene expression, organization, and function. alfa-chemistry.com

Receptor-Targeted Probes for Molecular Biology Research

In molecular biology, understanding the interactions between ligands and their receptors is crucial. This compound can be conjugated to ligands, such as peptides or small molecules, to create probes for studying receptor binding and trafficking. creative-diagnostics.combroadpharm.com

For instance, a study developed a dual-modality imaging agent by conjugating Sulfo-Cy7 to a minigastrin analogue to target the cholecystokinin-2 receptor (CCK2R). nih.gov These fluorescently labeled ligands allow researchers to:

Visualize receptor distribution on the cell surface.

Track receptor internalization and trafficking pathways. nih.gov

Quantify receptor expression levels in different cell types or tissues. nih.gov

Research has demonstrated the use of Sulfo-Cy7 labeled probes to study receptor-mediated internalization in various cell lines, confirming the specificity of the probes through blocking studies. nih.gov

Ex Vivo Tissue Section Analysis and Histological Applications

The near-infrared properties of Sulfo-Cy7 make it particularly well-suited for the analysis of ex vivo tissue sections. creative-diagnostics.comaxispharm.com When imaging whole organs or thick tissue slices, light scattering and absorption by endogenous molecules can be a significant challenge. The longer wavelengths of NIR light penetrate tissues more effectively and with less scattering compared to visible light, resulting in clearer images with higher contrast. nih.govnih.gov

In histological applications, tissue sections can be stained with Sulfo-Cy7-conjugated probes to visualize specific structures or molecular markers. google.com For example, Sulfo-Cy7 has been used in conjunction with other dyes for multi-color imaging of tissue sections, allowing for the simultaneous visualization of multiple targets. nih.gov This capability is valuable in preclinical research for assessing the biodistribution of labeled molecules and for characterizing diseased tissues. medchemexpress.commdpi.com

| Application | Description | Key Advantages of Sulfo-Cy7 | Relevant Techniques |

| Flow Cytometry | Analysis and sorting of cells based on fluorescent labeling. | Distinct NIR signal allows for multicolor analysis. axispharm.comaxispharm.com | Cell Sorting, Immunophenotyping |

| Immunofluorescence | Visualization of specific proteins in cells and tissues using labeled antibodies. | High water solubility, deep tissue penetration, low background. creative-diagnostics.comapexbt.com | Immunohistochemistry (IHC), Immunocytochemistry (ICC) |

| Nucleic Acid Hybridization | Detection of specific DNA or RNA sequences. | Sensitive and specific detection for genetic analysis. axispharm.comaxispharm.com | Fluorescence In Situ Hybridization (FISH), Microarrays |

| Receptor-Targeted Probes | Studying ligand-receptor interactions and trafficking. | Enables visualization and quantification of receptor dynamics. creative-diagnostics.combroadpharm.com | Live-cell imaging, Binding assays |

| Ex Vivo Tissue Analysis | Imaging of whole organs or thick tissue sections. | Enhanced tissue penetration and high contrast in the NIR spectrum. creative-diagnostics.comaxispharm.com | Histology, Biodistribution studies |

Advanced Methodological Integrations and Emerging Research Frontiers

Integration with Nanotechnology for Enhanced Research Tools

The convergence of fluorescent dye technology and nanotechnology has led to the creation of powerful new probes for biological investigation. Sulfo-Cy7 carboxylic acid, with its water solubility and reactive carboxyl group, is well-suited for these applications.

The incorporation of cyanine (B1664457) dyes like Sulfo-Cy7 into nanoparticles facilitates targeted delivery and enhanced therapeutic efficacy while minimizing side effects. These "nanoprobes" can be engineered for various applications, including photothermal and photodynamic therapy. The sulfonate group on this compound enhances water solubility, which is a crucial attribute for biological applications as it helps to reduce aggregation in aqueous environments.

Fluorescence imaging is a cornerstone for monitoring nanoparticle drug delivery, where nanoparticles are labeled with fluorescent dyes to track their uptake and biodistribution. mdpi.com A key challenge is ensuring that the fluorescent signal accurately represents the nanoparticle concentration. mdpi.com Advanced techniques like Förster resonance energy transfer (FRET) are employed to create ratiometric nanoprobes that provide more quantitative insights. mdpi.com Cyanine dyes, including the Cy7 family, are frequently used as FRET pairs to monitor nanoparticle integrity and drug release in vitro and in vivo. mdpi.com For example, studies have used related Cyanine7.5 carboxylic acid derivatives loaded into nanoparticles to facilitate non-invasive delivery to the brain via the lymphatic system, demonstrating the potential for overcoming biological barriers. lumiprobe.com

Plasmon-enhanced fluorescence (PEF), also known as metal-enhanced fluorescence (MEF), is a phenomenon where the fluorescence signal of a dye is amplified in the presence of metallic nanostructures. jakubdostalek.czrsc.org This effect arises from the interaction of the fluorophore with localized surface plasmons—collective oscillations of electrons on the surface of metals like gold or silver. jakubdostalek.cz This technology is instrumental in developing highly sensitive optical sensors and biosensors. jakubdostalek.cz

By placing fluorophores in close proximity to a metallic nanoparticle, their photostability can be increased and their fluorescence emission significantly enhanced. rsc.org The degree of enhancement depends on factors like the nanoparticle's size and shape, as well as the distance between the dye and the metal surface. rsc.org Research has demonstrated this principle by chemically binding a Cy7 derivative (Cy7 NHS ester) to the surface of silica-coated gold nanopyramids. rsc.org This construct served as an infrared-fluorescent biosensor, showcasing how the plasmonic properties of the gold core can be harnessed to amplify the signal of a Cy7 fluorophore for sensitive detection applications. rsc.org

Hybrid Imaging Agent Development for Preclinical Studies

Hybrid imaging combines the strengths of multiple imaging modalities into a single probe, offering a more comprehensive view in preclinical research. This compound's NIR fluorescence makes it an excellent candidate for the optical component of such agents.

A prominent application of this compound is in the creation of dual-modality probes that merge fluorescence imaging with positron emission tomography (PET). This is achieved by conjugating the dye to a chelator capable of binding a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga). nih.govacs.org

In one such approach, the macrocyclic chelator Fusarinine C (FSC) was used as a scaffold. nih.govacs.org this compound was conjugated to the FSC core, along with targeting peptides like a minigastrin analogue (MG11) or the cyclic pentapeptide RGD, which target specific cancer-related receptors. nih.govacs.org The resulting agents, [⁶⁸Ga]Sulfo-Cy7-FSC-MG and [⁶⁸Ga]Sulfo-Cy7-FSC-RGD, were successfully synthesized and evaluated. nih.gov

These hybrid probes demonstrated high stability and specific receptor affinity. nih.govacs.org In preclinical models, static PET scans clearly visualized tumors, while fluorescence imaging provided complementary data. nih.govacs.org For instance, [⁶⁸Ga]Sulfo-Cy7-FSC-RGD showed highly specific tumor uptake with both modalities. nih.gov While PET imaging offered excellent contrast shortly after injection, the best fluorescence contrast was achieved at later time points, highlighting the complementary nature of the two methods. nih.govacs.org

| Compound | Target Receptor | IC₅₀ Value (nM) | Cellular Internalization (2h) | Reference |

|---|---|---|---|---|

| Sulfo-Cy7-FSC-MG | CCK2R | 2.81 ± 0.66 | 8.75% ± 1.32% | nih.gov |

| Sulfo-Cy7-FSC-RGD | αvβ₃ Integrin | Data Not Specified | 4.41% ± 1.17% | acs.org |

Pretargeting is a multi-step strategy designed to improve the target-to-background ratio in imaging and therapy. It involves administering a targeting molecule (e.g., an antibody) that binds to the target tissue, followed by a second injection of a smaller, fast-clearing diagnostic or therapeutic agent that "clicks" to the targeting molecule. nih.gov

This compound has been incorporated into hybrid agents designed for such pretargeting applications. nih.gov In one study, researchers developed agents combining a fluorescent dye, a chelator for ⁶⁸Ga, and a tetrazine (Tz) moiety for bioorthogonal click reaction with a trans-cyclooctene (B1233481) (TCO)-tagged targeting vector. nih.gov A Sulfo-Cy7 conjugate was synthesized as part of this series. nih.gov Although this specific conjugate was found to have high lipophilicity, leading to higher retention in non-target organs and was therefore not pursued in further in vivo imaging, its synthesis demonstrates the consideration of Sulfo-Cy7 for this advanced application. nih.gov The study successfully validated the pretargeting concept with other cyanine dyes like Sulfo-Cy5 and IRDye800CW, which showed specific accumulation at the target site using both PET and optical imaging. nih.gov

Applications in Chemosensing and Environmental Research

The development of optical chemosensors for detecting biologically and environmentally significant ions is a major field of research. researchgate.netuminho.pt Cyanine-based dyes are excellent candidates for these platforms due to their remarkable spectral properties, including narrow, intense absorption bands that can be easily tuned. researchgate.net The interaction between a metal ion and a cyanine dye can induce a color change, making them ideal for colorimetric sensors that allow for detection with the naked eye. researchgate.net

Research into this area has shown that sulfo-cyanine dyes can act as highly sensitive colorimetric chemosensors for metal cations. researchgate.netuminho.pt Studies using Sulfo-Cy5 carboxylic acid, a closely related compound to Sulfo-Cy7, demonstrated a distinct color change from blue to colorless in the presence of copper (Cu²⁺) and iron (Fe³⁺) ions in an acetonitrile (B52724) solution. researchgate.netuminho.pt This response confirms the sensitivity of the sulfo-cyanine platform for detecting specific metal analytes. researchgate.net These findings indicate a strong potential for using functionalized, water-soluble NIR cyanine dyes like this compound to develop novel chemosensors for a variety of applications in biological and environmental monitoring. researchgate.net

Metal Cation Recognition and Detection in Research Systems

Extensive research into the application of this compound for the recognition and detection of metal cations has not yielded specific studies or detailed findings. While the broader class of cyanine dyes has been investigated for metal ion sensing, with some analogues demonstrating sensitivity to particular metal cations, there is a notable absence of published research focusing specifically on the use of this compound as a standalone fluorescent or colorimetric sensor for this purpose.

Studies on closely related compounds, such as Sulfo-Cy5 carboxylic acid, have shown a colorimetric response to certain metal ions, including copper (Cu²⁺) and iron (Fe³⁺) in acetonitrile solutions. researchgate.netuminho.pt These findings suggest that the cyanine scaffold can be engineered for metal cation detection. researchgate.net However, direct evidence and detailed research findings for the application of this compound in metal cation recognition remain un-documented in the available scientific literature.

One study involved a complex of Sulfo-Cy7 and a siderophore ([Fe]DAFC-SulfoCy7) to investigate fungal iron uptake, but this does not represent the use of this compound as a direct sensor for free metal ions. mdpi.com Commercial suppliers of this compound market it as a near-infrared fluorescent dye for labeling and imaging, with no specified function in metal ion detection. lumiprobe.commedkoo.com

Therefore, based on the current body of scientific literature, there are no established research findings or data tables to present regarding the use of this compound for metal cation recognition and detection.

Comparative Analysis and Future Directions for Sulfo Cy7 Carboxylic Acid Research

Comparative Performance with Other Near-Infrared Dyes in Research Contexts

Sulfo-Cy7 carboxylic acid, a heptamethine indocyanine dye, is a prominent near-infrared (NIR) fluorophore utilized in a variety of research applications. Its performance characteristics, particularly when compared to other NIR dyes, dictate its suitability for specific experimental designs.

A key attribute of Sulfo-Cy7 is its spectral properties, with an excitation maximum around 750 nm and an emission maximum at approximately 773 nm. nih.govlumiprobe.com This positions it within the NIR window, a range advantageous for deep-tissue imaging due to reduced light scattering and lower tissue autofluorescence. nih.gov The dye exhibits a high molar extinction coefficient, contributing to its brightness, and a good fluorescence quantum yield. lumiprobe.com The presence of sulfonate groups enhances its water solubility, a critical feature for biological applications as it minimizes aggregation in aqueous environments and allows for the labeling of delicate proteins without the need for organic co-solvents.

In comparison to its non-sulfonated counterpart, Cyanine7 carboxylic acid, the sulfo-derivative offers improved aqueous compatibility. However, this modification can sometimes lead to reduced cell membrane permeability due to increased hydrophilicity. When compared to other cyanine (B1664457) dyes like Sulfo-Cy5, which has a shorter emission wavelength, Sulfo-Cy7 provides better tissue penetration. mdpi.com Conversely, dyes like Sulfo-Cy7.5 have a longer emission wavelength (around 810 nm), which can be beneficial for reducing background signals in deep tissues.

The following table provides a comparative overview of this compound and other relevant NIR dyes:

| Feature | This compound | Cyanine7 carboxylic acid | Sulfo-Cy5 carboxylic acid | Sulfo-Cy7.5 carboxylic acid | IRDye 800CW |

| Excitation Max (nm) | ~750 nih.govlumiprobe.com | ~750 | ~646 mdpi.com | ~778 3helix.com | Not specified |

| Emission Max (nm) | ~773 nih.govlumiprobe.com | ~773 | ~661 mdpi.com | ~797 3helix.com | Not specified |

| Key Advantage | High water solubility, good quantum yield. nih.govlumiprobe.com | Good for applications where hydrophilicity is not paramount. | High molar extinction coefficient. mdpi.com | Deeper tissue penetration, reduced background. 3helix.com | Often used in targeted fluorescence-guided surgery applications. frontiersin.org |

| Key Limitation | Potential for reduced cell permeability. | Low water solubility. | Lower tissue penetration than Cy7 dyes. mdpi.com | May require specific imaging systems. | Proprietary structure. nih.gov |

| Aqueous Solubility | High lumiprobe.com | Low | High mdpi.com | High lumiprobe.com | Not specified |

Advantages in Specific Research Applications

The unique properties of this compound make it particularly advantageous for specific research applications. Its high water solubility and brightness are beneficial for in vivo imaging, where maintaining the stability and functionality of labeled biomolecules is crucial. nih.govlumiprobe.com For instance, in the development of hybrid imaging probes, Sulfo-Cy7 has been successfully conjugated to targeting vectors for oncological applications, demonstrating high receptor affinity and specific targeting properties in tumor models. nih.govacs.org The dye's NIR fluorescence allows for excellent contrast in optical imaging studies, especially at later time points (24 to 72 hours post-injection). nih.gov

In the context of targeted imaging, Sulfo-Cy7 conjugates have shown significant accumulation in tumor tissues with low non-specific binding, highlighting their potential for cancer diagnosis. acs.org For example, a [⁶⁸Ga]Sulfo-Cy7-FSC-RGD conjugate demonstrated high uptake in tumors expressing αvβ3 integrin. acs.org Furthermore, its utility extends to the development of fluorescent probes for studying cellular uptake mechanisms, as demonstrated in studies involving liposomal drug delivery systems. researchgate.net

Limitations and Challenges Compared to Alternative Dyes

Despite its advantages, this compound presents certain limitations. One significant challenge is the potential for altered pharmacokinetics of the conjugated biomolecule. The structural properties of the dye itself can lead to increased lipophilicity and protein binding, resulting in slower blood clearance and retention in non-targeted tissues like the spleen, liver, and kidneys. nih.gov This can be a drawback in applications requiring rapid clearance for high-contrast imaging at early time points, such as PET studies with short-lived radionuclides. nih.govacs.org

Strategies for Multiplexed Imaging and Detection

Multiplexed imaging, the simultaneous visualization of multiple targets, is a powerful research tool. The distinct spectral properties of this compound allow for its inclusion in multi-color imaging panels alongside other fluorophores. optica.org A key strategy for successful multiplexing is the careful selection of dyes with minimal spectral overlap to avoid crosstalk between channels. optica.org

For instance, Sulfo-Cy7 can be paired with dyes that have significantly different emission spectra. In a four-color imaging experiment, if DAPI (blue) and a dye emitting in the 510-580 nm range (green/yellow) are used, Sulfo-Cy7 could potentially be combined with another dye emitting in the 600-650 nm range (red). optica.org Another approach involves using dyes with even further separated emission wavelengths, such as pairing a dye like AF532 with dyes in the 600-650 nm and 770-850 nm ranges. optica.org

To achieve accurate multiplexed detection, several technical considerations are crucial:

Spectral Unmixing: Utilizing narrow-band filters and creating reference emission profiles for each dye can help computationally separate the individual signals.

Crosstalk Validation: Imaging single-dye controls is essential to quantify the amount of signal bleed-through into other channels.

Photobleaching Correction: Including time-lapse controls allows for the normalization of fluorescence intensity decay over the course of the experiment.

Challenges and Optimization in Current Research Utilizing this compound

A primary challenge in using this compound lies in the chemical conjugation process and the potential impact on the labeled biomolecule. While the carboxylic acid group allows for straightforward coupling to amine-containing molecules, optimizing reaction conditions is critical to ensure high yields and maintain the biological activity of the target. acs.orgmdpi.com For example, in situ activation of the carboxylic acid is a common strategy. nih.govacs.org

Furthermore, the inherent photostability of cyanine dyes can be a limitation. While Sulfo-Cy7 is considered to have relatively good photostability, prolonged or high-intensity light exposure can lead to photobleaching and a decrease in signal. Optimization strategies include using the lowest possible excitation power and minimizing exposure time during imaging.

Prospective Research Avenues and Innovative Methodological Advancements

The field of NIR fluorescence imaging is continuously evolving, and there are several promising research directions for this compound.

Development of Novel Sulfo-Cy7 Conjugates for Underexplored Research Targets

A major area of future research involves the development of novel Sulfo-Cy7 conjugates to target a wider range of biological molecules and processes. While its use in targeting cancer-related receptors is well-established, there is potential to expand its application to other areas, such as neurobiology, immunology, and infectious diseases. nih.govacs.org For example, conjugating Sulfo-Cy7 to antibodies, peptides, or small molecules that target specific cell types or pathological markers in these fields could open up new avenues for in vivo imaging and diagnostics.

One innovative approach is the use of Sulfo-Cy7 in "pretargeting" strategies. This involves first administering a targeting molecule that binds to the desired site, followed by a smaller, rapidly clearing Sulfo-Cy7-labeled molecule that binds to the pre-targeting agent. nih.govmdpi.com This can potentially improve the target-to-background ratio and reduce off-target accumulation.

The development of "smart" or activatable probes is another exciting frontier. These probes are designed to be fluorescently silent until they interact with a specific enzyme or environmental condition at the target site. This can significantly enhance signal specificity and reduce background fluorescence. frontiersin.org Sulfo-Cy7 could be incorporated into such designs, for example, as a FRET (Förster Resonance Energy Transfer) donor or acceptor, or in a quenched state that is relieved upon target interaction.

Expansion into New Analytical and Biophysical Characterization Techniques

The unique photophysical properties of this compound, particularly its fluorescence in the near-infrared (NIR) spectrum, high water solubility, and photostability, have driven its adoption and expansion into a variety of advanced analytical and biophysical characterization techniques. axispharm.com These methods leverage the dye's capabilities to probe biological systems with enhanced sensitivity, resolution, and depth.

The expansion of this compound into these sophisticated techniques underscores its versatility as a fluorescent probe. Its application is crucial for gaining deeper insights into complex biological processes at the molecular and cellular levels.

Advanced Imaging Modalities

This compound is increasingly utilized in cutting-edge imaging techniques that push the boundaries of spatial and temporal resolution. Its NIR emission is particularly advantageous for in vivo imaging, as it allows for deep tissue penetration with minimal background autofluorescence. axispharm.comaxispharm.com

One significant area of expansion is in super-resolution microscopy (SRM) . Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) rely on the stochastic switching of fluorophores between bright and dark states to achieve imaging resolutions beyond the diffraction limit of light. nih.gov The photostability of cyanine dyes like Sulfo-Cy7 makes them suitable candidates for these methods, which often require prolonged or intense laser irradiation. nih.gov

Furthermore, this compound has been incorporated into hybrid imaging agents . These are multimodal probes that combine the fluorescent properties of the dye with another imaging modality, such as positron emission tomography (PET). For instance, researchers have synthesized hybrid agents by conjugating this compound to chelators capable of binding radiometals like Gallium-68. nih.govnih.gov This dual-modality approach enables both high-sensitivity whole-body imaging via PET and high-resolution optical imaging of specific tissues or cells. nih.gov

| Imaging Technique | Role of this compound | Key Advantages |

| In Vivo Imaging | NIR fluorescent probe for deep tissue visualization. axispharm.comaxispharm.com | Deep tissue penetration, low background autofluorescence. axispharm.com |

| Super-Resolution Microscopy (e.g., STORM, PALM) | Photostable fluorophore for high-resolution imaging. nih.gov | Enables imaging below the diffraction limit of light. nih.gov |

| Hybrid Imaging (e.g., PET/Optical) | Optical component of a dual-modality probe. nih.govnih.gov | Combines the benefits of multiple imaging modalities. nih.gov |

| Fluorescence Microscopy | High-resolution imaging of cells and tissues. axispharm.com | Provides distinct signals for precise visualization. axispharm.com |

Single-Molecule Spectroscopy

The field of single-molecule spectroscopy has benefited significantly from the use of bright and stable fluorophores like Sulfo-Cy7. These techniques allow for the observation of individual molecules, revealing heterogeneities and dynamic processes that are obscured in ensemble measurements. aip.org